molecular formula C15H12N2O3 B8451169 2'-Ethoxy-2-nitrobiphenyl-4-carbonitrile CAS No. 873056-25-8

2'-Ethoxy-2-nitrobiphenyl-4-carbonitrile

Cat. No.: B8451169
CAS No.: 873056-25-8
M. Wt: 268.27 g/mol
InChI Key: GXQJMCYDCZLINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Ethoxy-2-nitrobiphenyl-4-carbonitrile is a useful research compound. Its molecular formula is C15H12N2O3 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

873056-25-8

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-3-nitrobenzonitrile

InChI

InChI=1S/C15H12N2O3/c1-2-20-15-6-4-3-5-13(15)12-8-7-11(10-16)9-14(12)17(18)19/h3-9H,2H2,1H3

InChI Key

GXQJMCYDCZLINY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 50 mL round-bottom flask was charged with 4-bromo-3-nitrobenzonitrile (1.0 g 4.4 mmol), 2-ethoxyphenylboronic acid (731 mg, 4.4 mmol), Pd2(dba)3 (18 mg, 0.022 mmol) and potassium fluoride (786 mg, 13.5 mmol). The reaction vessel was evacuated and filled with argon. Dry THF (300 mL) was added followed by the addition of P(t-Bu)3 (0.11 mL, 10% wt. in hexane). The reaction mixture was stirred at room temperature for 30 min., and then heated at 80° C. for 16 h. After cooling to room temperature, the resulting mixture was filtered through a Celite pad and concentrated. 2′-Ethoxy-2-nitrobiphenyl-4-carbonitrile was isolated as a yellow solid (1.12 g, 95%). 1H NMR (300 MHz, DMSO-d6) δ 8.51 (s, 1H), 8.20 (d, J=8.1 Hz, 1H), 7.68 (d, J=8.4 Hz, 1H), 7.41 (t, J=8.4 Hz, 1H), 7.37 (d, J=7.5 Hz, 1H), 7.08 (t, J=7.5 Hz, 1H), 7.03 (d, J=8.1 Hz, 1H), 3.91 (q, J=7.2 Hz, 2H), 1.12 (t, J=7.2 Hz, 3H); 13C NMR (75 MHz, DMSO-d6) δ 154.9, 149.7, 137.3, 137.2, 134.4, 131.5, 130.4, 128.4, 125.4, 121.8, 117.6, 112.3, 111.9, 64.1, 14.7; HPLC ret. time 2.43 min, 10-100% CH3CN, 5 min gradient; ESI-MS 269.3 m/z (MH+).
Quantity
1 g
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reactant
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731 mg
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reactant
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786 mg
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reactant
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18 mg
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catalyst
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Yield
95%

Synthesis routes and methods II

Procedure details

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